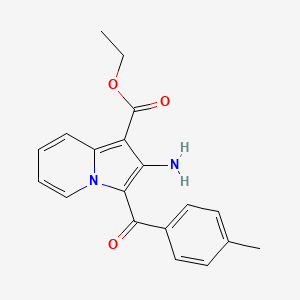

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-19(23)15-14-6-4-5-11-21(14)17(16(15)20)18(22)13-9-7-12(2)8-10-13/h4-11H,3,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSLRYDKZUXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

Synthetic Routes and Key Transformations

The synthesis of ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate likely involves multi-step reactions, as observed in analogous indolizine systems:

Core Scaffold Formation

Indolizine derivatives are typically synthesized via cyclization reactions. For example:

-

Substrate Assembly : A pyridine derivative (e.g., 4-methylbenzoyl-substituted pyridine) reacts with phenacyl bromides and electron-deficient acetylenes in the presence of a base (e.g., K₂CO₃) to form the indolizine core .

-

Amino Group Introduction : The 2-amino substituent may arise from nucleophilic substitution or reduction of nitro intermediates, as seen in similar systems .

Functionalization Reactions

-

Ester Hydrolysis : The ethyl carboxylate group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example, treatment with NaOH/EtOH at reflux may produce the free acid .

-

Acylation : The amino group at C2 can react with acyl chlorides or anhydrides to form amides, enhancing structural diversity.

Post-Synthetic Modifications

-

Electrophilic Substitution : The 4-methylbenzoyl group may undergo halogenation or nitration at the para position under standard aromatic substitution conditions .

-

Cycloadditions : The indolizine core may participate in [3+2] cycloadditions with dipolarophiles, as observed in structurally related compounds .

Experimental Data and Reaction Optimization

Key reaction conditions and yields from analogous systems are summarized below:

Table 1: Reaction Conditions for Indolizine Derivatives

| Reaction Type | Conditions | Yield (%) | Key Product Features |

|---|---|---|---|

| Core Formation | K₂CO₃, DMF, 25°C, 6 h | 67–87 | Trifluoromethyl substitution |

| Microwave-Assisted Cyclization | HFIP, 120°C, 0.5 h (microwave) | 75–80 | Dual acyl/cyano groups |

| Halogenation | NBS, CHCl₃, 0°C, 2 h | 96 | Bromination at C3 |

Spectroscopic Characterization

The compound’s structure is confirmed via:

-

¹H NMR : Key signals include aromatic protons (δ 7.4–9.5 ppm), methyl groups (δ 2.2–2.4 ppm), and ethyl ester protons (δ 1.3–4.4 ppm) .

-

¹³C NMR : Peaks corresponding to the carbonyl (δ ~190 ppm), ester (δ ~160 ppm), and quaternary carbons (δ ~110–140 ppm) .

-

HRMS : Molecular ion peaks align with the theoretical mass (e.g., m/z [M+H]⁺ ~397.5).

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate derivatives. A notable investigation utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method to assess the antioxidant properties of various synthesized derivatives. The results indicated that certain derivatives exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress and related diseases .

Table 1: Antioxidant Activity of Indolizine Derivatives

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate | 78.5 ± 2.3 | 25.0 |

| Ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate | 82.0 ± 1.8 | 22.0 |

| Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate | 75.0 ± 3.0 | 30.0 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. In vitro studies have indicated that ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate exhibits significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Study: Antibacterial Efficacy

In a study involving various bacterial strains, ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Activity

The anticancer potential of ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate has been explored through various in vitro assays. Research indicates that this compound can induce apoptosis in cancer cells, specifically targeting pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 10.0 | Inhibition of cell cycle progression |

Enzyme Inhibition

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate has been identified as a potential inhibitor of key enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2) and lipoxygenase (15-LOX). These enzymes are implicated in inflammatory processes and cardiovascular diseases, making this compound a candidate for therapeutic applications in these areas .

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Differences :

- The 2-amino substituent requires specialized precursors or post-synthetic modifications compared to 2-methyl or 2-ethyl analogues .

- The 4-methylbenzoyl group at position 3 enhances lipophilicity relative to electron-withdrawing substituents (e.g., 4-bromo, 4-fluoro) .

Physicochemical Properties

LogP and Molecular Weight

*LogP values calculated using ChemBioDraw Ultra 13.0v .

†Estimated based on structural similarity.

Key Observations :

- The 2-amino group slightly reduces LogP compared to 2-methyl analogues due to increased polarity.

Anticancer Activity

Key Observations :

Anti-Tubercular Activity

| Compound | MIC (μg/mL) vs. M. tuberculosis |

|---|---|

| Ethyl 2-methyl-3-(4-methylbenzoyl)indolizine-1-carboxylate (1b) | 6.25 |

| Target Compound | Not tested |

The 2-methyl analogue (1b) shows moderate anti-tubercular activity, suggesting that the 2-amino group in the target compound could enhance or alter target binding .

Drug-Likeness and Toxicity

Computational assessments of indolizine analogues highlight:

Actividad Biológica

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate belongs to the indolizine family, characterized by the presence of an indolizine core and an ethyl carboxylate group. The synthesis typically involves multi-step organic reactions:

- Formation of the Indolizine Core : Synthesized via cyclization reactions involving pyridine derivatives.

- Introduction of the Amino Group : Achieved through nucleophilic substitution using appropriate amines.

- Attachment of the 4-Methylbenzoyl Group : This is done via acylation reactions using 4-methylbenzoyl chloride.

- Esterification : The final step introduces the ethyl ester group.

The compound's unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications .

Antimicrobial Activity

Studies have indicated that derivatives of indolizine compounds exhibit significant antimicrobial properties. Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The structural activity relationship (SAR) analysis indicates that modifications in the benzoyl group can enhance antimicrobial potency .

Anticancer Properties

Research has demonstrated that indolizine derivatives, including Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, exhibit promising anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of apoptosis-related proteins and inhibition of oncogenic signaling pathways .

The mechanism by which Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that play roles in inflammation and immune responses, thereby modulating their activity.

- Gene Expression Regulation : The compound may influence gene expression related to apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various indolizine derivatives, Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate revealed that it induced apoptosis in human cancer cell lines with an IC50 value of approximately 25 µM. Further analysis showed that the compound affected mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, leading to cell death .

Q & A

Q. What are the common synthetic routes for synthesizing Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate?

The compound is typically synthesized via a multi-step protocol involving cyclization of pyridine derivatives with electron-deficient acetylenes. For example, phenacyl bromides react with 4-aminopyridine in acetone to form quaternary salts, followed by reaction with ethyl propiolate in DMF under basic conditions (K₂CO₃). Purification via column chromatography (hexane:ethyl acetate) and recrystallization yields the product .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ ~9.5 ppm for indolizine NH, δ ~188 ppm for carbonyl carbons) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 327.2) .

- Elemental analysis : Validates C, H, N composition (e.g., C: 66.25%, H: 4.63%, N: 8.58%) .

Q. How are antibacterial and antioxidant activities evaluated for this compound?

- Antibacterial : Tested against Gram-positive/negative strains via disc diffusion or MIC assays, with triplicate measurements and statistical validation (mean ± SD) .

- Antioxidant : DPPH radical scavenging assays quantify activity (e.g., IC₅₀ values), with 4-methoxybenzoyl derivatives showing enhanced potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in indolizine core formation?

Regioselectivity is influenced by electronic effects of substituents and reaction kinetics. For example, electron-withdrawing groups on phenacyl bromides favor cyclization at specific positions. Kinetic studies (e.g., time-dependent TLC monitoring) and isotopic labeling (e.g., ¹⁵N-tracing) can elucidate mechanistic pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?

Q. How does substituent variation (e.g., 4-methyl vs. 4-chloro benzoyl) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., -OCH₃) : Enhance antioxidant activity via radical stabilization .

- Halogen substituents (e.g., -Cl) : Improve antibacterial potency by increasing lipophilicity and target binding .

- Quantitative SAR (QSAR) models using logP and Hammett constants can predict activity trends .

Q. What computational methods are used to study interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Models binding modes to enzymes (e.g., cyclooxygenase-2) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore mapping : Identifies critical interaction sites for lead optimization .

Q. How are crystallographic data (e.g., twinning, low resolution) handled during refinement?

- SHELXL : Robust for high-resolution data but requires manual intervention for twinned crystals (HKLF 5 format) .

- Twin law refinement : Resolves overlapping reflections in pseudomerohedral twins .

- Composite omit maps : Verify model accuracy in low-resolution datasets .

Q. What experimental controls are essential to address discrepancies in biological assay results?

- Positive controls : Standard antibiotics (e.g., ciprofloxacin) or antioxidants (e.g., ascorbic acid) .

- Solvent controls : Rule out DMSO/vehicle interference .

- Replicate experiments : Minimize batch-to-batch variability (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.